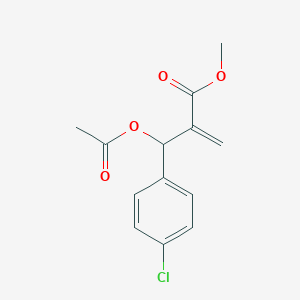

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate

Description

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate is an acrylate ester derivative featuring a 4-chlorophenyl group and an acetoxy substituent. The compound’s key functional groups include an acrylate ester and an acetoxy group, which confer distinct reactivity and stability compared to hydroxyl or sulfanyl analogs. This compound is structurally related to several derivatives discussed in the literature, enabling a detailed comparison of substituent effects on chemical behavior and applications .

Properties

IUPAC Name |

methyl 2-[acetyloxy-(4-chlorophenyl)methyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO4/c1-8(13(16)17-3)12(18-9(2)15)10-4-6-11(14)7-5-10/h4-7,12H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCGWHZXYIZOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=C(C=C1)Cl)C(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzyl alcohol with acetic anhydride to form 4-chloro-alpha-acetoxybenzyl acetate. This intermediate is then subjected to a condensation reaction with methyl acrylate in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of 4-chloro-alpha-acetoxybenzoic acid.

Reduction: Formation of 2-(4-chloro-alpha-acetoxybenzyl)acrylic alcohol.

Substitution: Formation of 2-(4-amino-alpha-acetoxybenzyl)acrylic acid methyl ester.

Scientific Research Applications

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include the formation of reactive intermediates, which can modify biological molecules or inhibit specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate and its analogs:

Reactivity and Stability

- However, it is more susceptible to oxidation and nucleophilic substitution compared to the acetoxy group in the target compound .

- This compound may exhibit lower hydrolytic stability than the acetoxy derivative due to sulfur’s susceptibility to oxidation .

- The pyrazole ring enhances aromatic interactions, which could influence crystallinity or binding affinity in pharmaceutical contexts .

- Cyano-Methoxy Derivative (C₂₂H₁₆ClN₃O₅): The cyano and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, affecting electronic distribution and reactivity in polymerization or drug design .

Biological Activity

Methyl 2-(acetoxy(4-chlorophenyl)methyl)acrylate, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features an acrylic acid derivative with an acetoxy group and a chlorophenyl moiety. The synthesis typically involves the acylation of methyl acrylate with 4-chlorobenzyl alcohol followed by acetylation. The reaction conditions can vary, but common reagents include acetic anhydride and a catalyst like pyridine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For instance, treatment with this compound resulted in G1 phase arrest in breast cancer cells, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular signaling pathways. Specifically, it may inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that this compound can bind effectively to active sites of target proteins, thereby inhibiting their function.

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(acetoxyphenyl)methyl acrylate | Lacks chlorination | Moderate antimicrobial activity |

| Methyl 2-(4-chloro-phenyl)butyrate | Similar chlorophenyl group | Lower anticancer activity |

| Methyl 2-(benzoylphenyl)methyl acrylate | Contains a benzoyl group | Higher cytotoxicity |

These comparisons highlight that the chlorophenyl substitution significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that at concentrations above 50 µg/mL, the compound inhibited bacterial growth effectively, supporting its use as an antimicrobial agent.

- Cancer Cell Line Study : In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability after 24 hours, with IC50 values around 30 µM. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.